molecular formula C24H27N7O3S B6548767 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine CAS No. 946365-95-3

1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine

Cat. No.: B6548767
CAS No.: 946365-95-3
M. Wt: 493.6 g/mol
InChI Key: SOJCSONXJLXZTC-UHFFFAOYSA-N
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Description

The compound 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine represents a complex chemical structure that finds application across various fields. Its intricate design includes components such as a triazolo-pyrimidine ring, a piperazine moiety, and unique benzene derivatives, which together confer specific biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step procedures, starting from readily available precursors. For instance:

  • Formation of the triazolo-pyrimidine core: : This can be achieved through the reaction of 4-ethoxyphenylhydrazine with ethyl acetoacetate followed by cyclization.

  • Sulfonylation of the piperazine ring: : The piperazine derivative is sulfonylated using 2,4-dimethylbenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

In an industrial setting, the production of such a complex molecule necessitates stringent control over reaction conditions, including temperature, pressure, and purity of reagents. Continuous flow techniques and advanced catalytic systems may be employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, such as:

  • Oxidation: : May occur at the ethoxy or methyl groups under strong oxidizing conditions.

  • Reduction: : The nitro groups, if any, can be reduced to amines.

  • Substitution: : Both aromatic rings can undergo electrophilic aromatic substitution.

Common Reagents and Conditions

  • Oxidizing agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing agents: : Lithium aluminium hydride, hydrogen gas with a palladium catalyst.

  • Conditions: : Standard laboratory conditions with controlled temperature and solvent systems.

Major Products Formed

The reactions lead to the formation of derivatives with modified functional groups, which could exhibit different physicochemical properties and biological activities.

Scientific Research Applications

Chemistry

  • Catalyst design: : Its structure could be useful in designing new catalysts for organic reactions.

  • Materials science: : Potential use in developing novel polymers and advanced materials.

Biology and Medicine

  • Pharmacological research: : It could act as a lead compound in the development of new therapeutic agents, especially those targeting specific receptors or enzymes.

  • Diagnostic tools: : May be used in the development of new diagnostic reagents.

Industry

  • Chemical manufacturing: : Plays a role in the synthesis of specialty chemicals.

  • Biotechnology: : Its derivatives could be utilized in various biotechnological applications.

Mechanism of Action

Molecular Targets and Pathways

The specific biological activity of this compound stems from its ability to interact with various molecular targets, such as enzymes, receptors, and nucleic acids. The mechanism typically involves binding to these targets, leading to inhibition or activation of specific biological pathways. Detailed studies on the binding affinity and selectivity are crucial to understand its mechanism fully.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-methylbenzenesulfonyl)piperazine: : Similar structure but lacks the triazolo-pyrimidine moiety.

  • 4-[3-(2,4-dimethylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperidine: : Similar triazolo-pyrimidine structure but with a piperidine ring.

Uniqueness

The unique combination of the triazolo-pyrimidine core with the sulfonyl-piperazine moiety in 1-(2,4-dimethylbenzenesulfonyl)-4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine sets it apart from other compounds. This unique structure confers specific chemical reactivity and biological activity, making it an attractive molecule for further research and application.

This detailed overview should provide a solid foundation for understanding the compound and its significance. What else interests you?

Properties

IUPAC Name

7-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N7O3S/c1-4-34-20-8-6-19(7-9-20)31-24-22(27-28-31)23(25-16-26-24)29-11-13-30(14-12-29)35(32,33)21-10-5-17(2)15-18(21)3/h5-10,15-16H,4,11-14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOJCSONXJLXZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)S(=O)(=O)C5=C(C=C(C=C5)C)C)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

493.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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